molecular formula C10H16N2 B1216437 4-Dimethylaminomethylbenzylamine CAS No. 34490-85-2

4-Dimethylaminomethylbenzylamine

Cat. No. B1216437
CAS RN: 34490-85-2
M. Wt: 164.25 g/mol
InChI Key: LYABQIBGTULUFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-Dimethylaminomethylbenzylamine and related compounds involves various chemical processes, including reactions with methylene chloride, dimethylamine hydrochloride, and triethylamine. A study describes the efficient synthesis of N,N-Dimethyl-4-nitrobenzylamine, a related compound, highlighting the use of dichloromethane, and the reaction's high yield and environmental friendliness (Wang Ling-ya, 2015).

Molecular Structure Analysis

The molecular structure of 4-Dimethylaminomethylbenzylamine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For example, the crystal structure of a closely related benzimidazole derivative showcases the detailed arrangement of atoms and bonds, providing insights into its chemical behavior (I. Sheikhshoaie et al., 2006).

Chemical Reactions and Properties

4-Dimethylaminomethylbenzylamine and its analogs undergo various chemical reactions, forming complexes with other compounds, which are studied for their reactivity and potential applications in synthesis. The reactivity with methyl- and phenylmercury(II) acetate to yield specific complexes is an example of its chemical versatility (J. Casas et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are critical for understanding the compound's behavior in various environments and applications. While specific studies on 4-Dimethylaminomethylbenzylamine were not identified, related research on N,N-Dimethyl-4-nitrobenzylamine and its analogs provides valuable insights into the physical characteristics that could be inferred for 4-Dimethylaminomethylbenzylamine.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under different conditions, and the ability to form complexes, are essential for the application of 4-Dimethylaminomethylbenzylamine in synthesis and other chemical processes. Studies on related compounds, such as the synthesis and reactions with amino acids and peptides, offer insights into the chemical behavior and applications of 4-Dimethylaminomethylbenzylamine derivatives (Zhongfa Liu et al., 2004).

Scientific Research Applications

Synthetic Technology and Organic Synthesis

4-Dimethylaminomethylbenzylamine is a significant intermediate in organic synthesis. It has extensive applications in the fields of medicine, pesticides, and chemicals. An example of its use involves a process with methylene chloride as the reaction solvent, which demonstrated an effective yield of 94.7% (Wang Ling-ya, 2015).

Kinetics of Enzyme Reactions

The compound has been studied for its role in enzyme reactions, particularly involving diamine oxidase. Research has explored the oxidation of 4-dimethylaminomethylbenzylamine by this enzyme, helping to understand the mechanisms and kinetics of enzyme-substrate interactions (W. Bardsley, M. Crabbe, J. Shindler, 1973).

Chemical Derivatization in Analytical Chemistry

In analytical chemistry, 4-dimethylaminomethylbenzylamine has been used in the derivatization process for bioanalysis. For instance, it has been employed to stabilize volatile and reactive molecules in human plasma, demonstrating its utility in complex analytical procedures (Eric Yang, Sherry Wang, Chester L. Bowen, John Kratz, M. Cyronak, J. Dunbar, 2005).

Pharmacology and Drug Development

This compound has also been investigated for its potential in drug development, particularly in creating novel psychoactive substances. Its structure and reactivity make it a candidate for developing substances with specific pharmacological profiles (A. Šuláková, Jitka Nykodemová, Petr Palivec, R. Jurok, S. Rimpelová, Tereza Leonhardt, K. Šíchová, T. Páleníček, M. Kuchař, 2021).

Enzyme Inhibition Studies

4-Dimethylaminomethylbenzylamine has been a focal point in studies on enzyme inhibition, particularly in relation to diamine oxidase. Research in this area contributes significantly to our understanding of enzyme mechanisms and potential therapeutic applications (W. Bardsley, J. Ashford, 1972).

Antidepressant and Cytotoxic Activity

Studies have explored its derivatives for antidepressant activity and cytotoxic properties. This includes the investigation of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and its potential as an antidepressant (F. Wessels, T. Schwan, S. F. Pong, 1980). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include 4-dimethylaminomethylbenzylamine, have shown significant cytotoxic effects against various cancer cell lines (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).

Safety And Hazards

4-Dimethylaminomethylbenzylamine is classified as causing serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions of 4-Dimethylaminomethylbenzylamine are not specified in the search results .

properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYABQIBGTULUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956029
Record name 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylaminomethylbenzylamine

CAS RN

34490-85-2
Record name 4-Dimethylaminomethylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4-[(dimethylamino)methyl]phenyl}methanamine
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Synthesis routes and methods I

Procedure details

N-(4-Dimethylaminomethylphenylmethyl)acetamide (22 g) was dissolved in 4N hydrochloric acid (100 ml) and the mixture was refluxed under heating for 3 hr 40 min. The solvent was evaporated and ethyl acetate was added. The resulting crystals were collected by filtration. The obtained crystals were dissolved in water (40 ml) and potassium carbonate was added to saturation, and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and, after drying, the solvent was evaporated under reduced pressure to give the objective 4-(dimethylaminomethyl)phenylmethylamine (11.7 g), melting point 38-39° C.
Name
N-(4-Dimethylaminomethylphenylmethyl)acetamide
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a suspension of 0.95 g of lithium aluminum hydride and 100 ml of tetrahydrofuran, a solution obtained by dissolving 1.77 g of 4-dimethylaminocarbonylbenzylamine prepared in Reference Example 5 in 50 ml of tetrahydrofuran, was dropwise added under stirring, and the reaction solution was refluxed for 3 hours. After cooling, the reaction solution was cooled with ice, and ice pieces were gradually added to decompose the excessive reducing agent. Tetrahydrofuran was distilled off, and the residue thereby obtained was extracted with dichloromethane. The extract was washed with water and a saturated sodium chloride aqueous solution, and dried over sodium sulfate, and then the solvent was distilled off to obtain 1.13 g of the above identified compound as a pale yellow oily substance.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MI Tourkov, GI Klimova, GA Davydova… - Analytical …, 1975 - Elsevier
… for estimation of DAO activity with 4-dimethylaminomethylbenzylamine as a substrate (4) … and suitable for kinetic studies uses 4-dimethylaminomethylbenzylamine as a substrate (4). …
Number of citations: 15 www.sciencedirect.com
T Watanabe, Y Umezawa, Y Takahashi… - Bioorganic & medicinal …, 2010 - Elsevier
… in Scheme 2, the synthesis of the amide derivatives of 3 was achieved by coupling pyrrolecarboxylic acid (6) or aminomethylpyrrole (11) with 4-dimethylaminomethylbenzylamine or 4-…
Number of citations: 34 www.sciencedirect.com
S Duprè, SP Solinas, P Guerrieri, G Federici… - Analytical …, 1977 - Elsevier
A simple spectrophotometric method for estimation of diamine oxidase (DAO) activity was developed, based on a coupled reaction with NADH-dependent alcohol-dehydrogenase. …
Number of citations: 5 www.sciencedirect.com
VZ Gorkin - 2013 - books.google.com
… dissociation of glutamate dehydrogenase in the course of assay for diamine oxidase activity (substrates histamine, put rescine, cadaverine and 4-dimethylaminomethylbenzylamine) in …
Number of citations: 51 books.google.com
VM Fraunfelter, BA Pugh, APL Williams… - ACS Infectious …, 2023 - ACS Publications
… at C2, similar to BDQ, were synthesized via reductive amination of the methyl sulfide (2) (18) or benzyl sulfide (3) quinoline-carbaldehyde with 4-dimethylaminomethylbenzylamine, …
Number of citations: 4 pubs.acs.org

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